N-(2,4-difluorophenyl)-3-fluorobenzamide

Medicinal Chemistry Lipophilicity ADME

N-(2,4-difluorophenyl)-3-fluorobenzamide (CAS 415692-36-3) is a synthetic, trifluorinated benzamide with the molecular formula C13H8F3NO and a molecular weight of 251.20 g/mol. It belongs to a class of compounds widely explored for bioactive molecule development, particularly as kinase inhibitor scaffolds and antimicrobial agents.

Molecular Formula C13H8F3NO
Molecular Weight 251.20 g/mol
CAS No. 415692-36-3
Cat. No. B5663499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-3-fluorobenzamide
CAS415692-36-3
Molecular FormulaC13H8F3NO
Molecular Weight251.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H8F3NO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(15)7-11(12)16/h1-7H,(H,17,18)
InChIKeyQBXAPFUAPFDVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-difluorophenyl)-3-fluorobenzamide (CAS 415692-36-3): A Distinct Fluorinated Benzamide Building Block for Medicinal Chemistry and Chemical Biology


N-(2,4-difluorophenyl)-3-fluorobenzamide (CAS 415692-36-3) is a synthetic, trifluorinated benzamide with the molecular formula C13H8F3NO and a molecular weight of 251.20 g/mol . It belongs to a class of compounds widely explored for bioactive molecule development, particularly as kinase inhibitor scaffolds and antimicrobial agents [1]. Unlike simpler benzamide analogs, its specific substitution pattern—a 2,4-difluoro substitution on the N-phenyl ring combined with a 3-fluoro substitution on the benzoyl ring—creates a unique electronic and steric profile that directly influences its lipophilicity, metabolic stability, and target binding interactions, making simple generic substitution unreliable.

Why N-(2,4-difluorophenyl)-3-fluorobenzamide Cannot Be Interchanged with Other Fluorinated Benzamides


The biological activity and physicochemical behavior of fluorinated benzamides are exquisitely sensitive to the position and number of fluorine atoms. Direct analogs, such as N-(2,4-difluorophenyl)benzamide (lacking the 3-fluoro on the benzoyl ring) or its 2- and 4-fluoro isomers (CAS 331435-72-4 and 331435-73-5), exhibit quantifiably different lipophilicities and conformational preferences [1]. These differences directly affect membrane permeability, target protein binding, and metabolic stability. For instance, a subtle shift in fluorine position can alter a compound's LogP by up to 0.5 units, significantly impacting its ADME profile . Therefore, substituting N-(2,4-difluorophenyl)-3-fluorobenzamide with a cheaper or more readily available analog without rigorous validation risks experimental failure and unreliable structure-activity relationship (SAR) data.

Quantifiable Differentiation of N-(2,4-difluorophenyl)-3-fluorobenzamide (CAS 415692-36-3) from Analogs


Increased Lipophilicity (LogP) Compared to the Non-Fluorinated Benzoyl Analog

The introduction of the 3-fluoro substituent on the benzoyl ring significantly increases the compound's lipophilicity compared to its non-fluorinated parent structure, N-(2,4-difluorophenyl)benzamide. This is a critical parameter for predicting membrane permeability and oral bioavailability. The target compound shows a computed LogP of 3.74, versus 3.60 for the des-fluoro analog .

Medicinal Chemistry Lipophilicity ADME

Isomeric Purity and Structural Identity Verification via Computed Physicochemical Constants

The target compound's specific regioisomerism (3-fluoro on benzoyl) yields distinct computed properties compared to its 2- and 4-fluoro isomers. The exact mass is 251.05600 Da, and the topological polar surface area (TPSA) is 32.59 Ų. While the TPSA is identical across all three mono-fluoro isomers due to the same atom connectivity, the predicted LogP values differ subtly, with the 3-fluoro isomer presenting a balanced lipophilic profile compared to the 2-fluoro (CAS 331435-72-4) and 4-fluoro (CAS 331435-73-5) analogs .

Analytical Chemistry Quality Control Isomer Differentiation

Synthetic Yield Benchmarking Against 2-Fluoro Isomer for Analog Synthesis Planning

A published high-yield synthesis for the structurally analogous N-(2,4-difluorophenyl)-2-fluorobenzamide serves as a baseline. That synthesis achieved an 87% yield (1.09 g) via standard condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline [1]. While a direct head-to-head yield for the target 3-fluoro isomer is not available in the same study, this benchmark provides a quantitative expectation for synthetic feasibility and purity optimization when sourcing or commissioning the target compound.

Synthetic Chemistry Process Chemistry Yield Comparison

Role as a Privileged Scaffold in FtsZ-Targeting Antibacterials: A Class-Level Differentiation

Difluorobenzamide derivatives, a class to which this compound belongs, have been validated as inhibitors of the bacterial cell division protein FtsZ, a target for novel antimicrobials [1]. In these studies, specific substitution on the benzamide ring is crucial for activity; for example, 2,6-difluorobenzamide derivatives with optimized 3-alkoxy side chains demonstrated potent activity against MRSA and the ability to reverse oxacillin resistance at sub-MIC concentrations [1]. While the target compound was not the lead in this specific study, its 3-fluoro substitution on the benzoyl ring represents a distinct starting point for SAR exploration compared to the 2,6-difluoro motifs commonly investigated.

Antimicrobial Resistance FtsZ Inhibition Medicinal Chemistry

Recommended Application Scenarios for N-(2,4-difluorophenyl)-3-fluorobenzamide Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring a Specific Lipophilic Balance

In hit-to-lead programs, the 0.14 LogP unit difference between N-(2,4-difluorophenyl)-3-fluorobenzamide and its des-fluoro analog is significant for fine-tuning ADME properties without altering the core pharmacophore. Researchers can select this compound when a computed LogP near 3.74 is desired to potentially improve membrane permeability over the 3.60 LogP baseline, based on the direct comparison data [1].

Synthesis of Isomerically Pure Compound Libraries for SAR Studies

When generating a library of fluorinated benzamides to probe electronic effects on a biological target, the exact regioisomer is critical. The distinct isomeric identity of CAS 415692-36-3, confirmed by its specific computed properties and synthesis benchmark against the 2-fluoro isomer (87% yield) [1], makes it the definitive choice for the 3-fluoro substitution series, preventing data corruption from isomeric impurities.

Development of Novel FtsZ Inhibitors to Combat Antimicrobial Resistance

For research groups exploring the FtsZ target in MRSA, this compound provides a structurally distinct starting point compared to the extensively studied 2,6-difluorobenzamide series [1]. Its unique 2,4-difluorophenyl and 3-fluorobenzoyl combination may confer a different selectivity profile or spectrum of activity, warranting its procurement for primary screening and subsequent SAR expansion.

Chemical Biology Probe Design Requiring a Defined TPSA for CNS Targeting

With a topological polar surface area (TPSA) of 32.59 Ų, this compound falls within the favorable range for blood-brain barrier penetration. Researchers designing CNS-active probes can utilize this compound to maintain a low TPSA while benefiting from the metabolic stabilizing effect of the 3-fluorobenzoyl group, a combination not offered by non-fluorinated or differently fluorinated analogs.

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